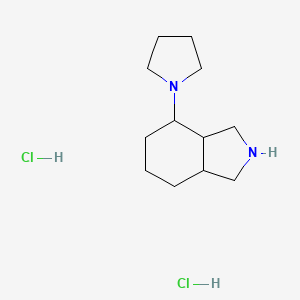
4-(1-Pyrrolidinyl)octahydro-1H-isoindole dihydrochloride
Descripción general
Descripción
4-(1-Pyrrolidinyl)octahydro-1H-isoindole dihydrochloride, also known as 4-POI, is a cyclic amino acid derivative that has been used in a variety of scientific research applications. It is a white, water-soluble, crystalline powder that is stable in air and has a melting point of approximately 135°C. 4-POI is a versatile compound that has been used in a range of biochemical, physiological, and pharmacological studies.
Aplicaciones Científicas De Investigación
4-(1-Pyrrolidinyl)octahydro-1H-isoindole dihydrochloride has been used in a variety of scientific research applications, including biochemical, physiological, and pharmacological studies. It has been used to study the effects of various drugs on the nervous system, as well as to investigate the mechanism of action of certain drugs. This compound has also been used to study the effects of certain drugs on the cardiovascular system, as well as to investigate the biochemical and physiological effects of certain drugs.
Mecanismo De Acción
The mechanism of action of 4-(1-Pyrrolidinyl)octahydro-1H-isoindole dihydrochloride is not fully understood. However, it is believed to act as a competitive inhibitor of several enzymes, including acetylcholinesterase, monoamine oxidase, and tyrosine hydroxylase. Additionally, this compound has been shown to block the action of certain drugs, such as amphetamine, cocaine, and morphine.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to increase the concentration of dopamine and norepinephrine in the brain, as well as to increase the release of serotonin from the brain. Additionally, this compound has been shown to inhibit the action of certain drugs, such as amphetamine, cocaine, and morphine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1-Pyrrolidinyl)octahydro-1H-isoindole dihydrochloride is a relatively simple compound to synthesize, making it a convenient and cost-effective choice for laboratory experiments. Additionally, this compound is stable in air and is water-soluble, making it easy to store and handle. The main limitation of this compound is that its mechanism of action is not fully understood, making it difficult to predict its exact effects.
Direcciones Futuras
The potential future directions for 4-(1-Pyrrolidinyl)octahydro-1H-isoindole dihydrochloride research include further investigation into its mechanism of action, as well as studies to determine its potential therapeutic applications. Additionally, this compound could be studied in combination with other compounds to explore potential synergistic effects. Finally, further research could be conducted to investigate the effects of this compound on various physiological systems, such as the cardiovascular and immune systems.
Propiedades
IUPAC Name |
4-pyrrolidin-1-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2.2ClH/c1-2-7-14(6-1)12-5-3-4-10-8-13-9-11(10)12;;/h10-13H,1-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZNBZWVYABGDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCCC3C2CNC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Morpholinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride](/img/structure/B1486181.png)
![1-[1-(3-Pyrrolidinyl)ethyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1486183.png)

![3-(Aminomethyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ol](/img/structure/B1486185.png)
![3-(3-Pyrrolidinyl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1486186.png)
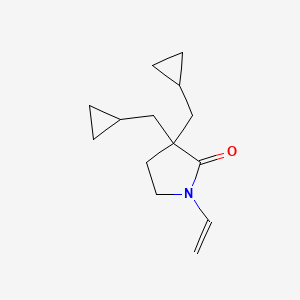

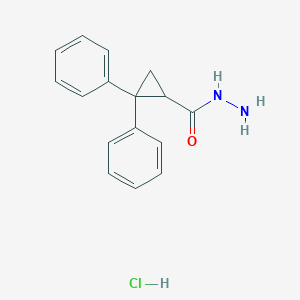
![5-[(Trimethylsilyl)oxy]-2-azepanone](/img/structure/B1486194.png)
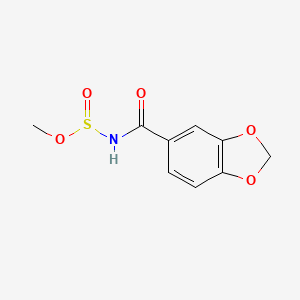

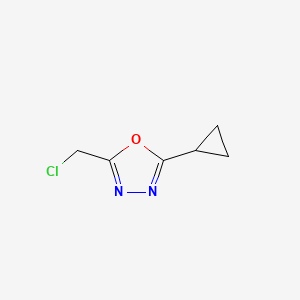

![methyl (2S)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate](/img/structure/B1486203.png)